4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one
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Overview
Description
4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butynone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with various reagents. One common method includes the use of diphenyldiazomethane in ethyl ether at 20°C, which leads to the formation of 4-(trifluoromethyl)-1,1,6,6-tetraphenyl-4,6-dihydro-1H-benz[5,6]oxepino[4,5-c]pyrazole through a [3+2]-cycloaddition reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: Shares a similar structure but lacks the butynone moiety.
4-(Trifluoromethyl)phenylacetylene: Contains the trifluoromethyl group and phenyl ring but differs in the alkyne position.
Properties
CAS No. |
681432-15-5 |
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Molecular Formula |
C11H7F3O |
Molecular Weight |
212.17 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]but-3-yn-2-one |
InChI |
InChI=1S/C11H7F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h4-7H,1H3 |
InChI Key |
KVROLDLJNLTIEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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